molecular formula C20H34N2O B291318 N-[4-(diethylamino)phenyl]decanamide

N-[4-(diethylamino)phenyl]decanamide

Cat. No.: B291318
M. Wt: 318.5 g/mol
InChI Key: FEMQHFRRFBBUTO-UHFFFAOYSA-N
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Description

N-[4-(Diethylamino)phenyl]decanamide is a tertiary amine-containing amide derivative characterized by a decanoyl chain (10-carbon acyl group) attached to a 4-diethylaminophenyl scaffold.

Properties

Molecular Formula

C20H34N2O

Molecular Weight

318.5 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]decanamide

InChI

InChI=1S/C20H34N2O/c1-4-7-8-9-10-11-12-13-20(23)21-18-14-16-19(17-15-18)22(5-2)6-3/h14-17H,4-13H2,1-3H3,(H,21,23)

InChI Key

FEMQHFRRFBBUTO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight logP Key Substituents/Features Reference
N-[4-(Diethylamino)phenyl]decanamide C20H32N2O 316.49* ~4.5† Decanoyl chain, diethylamino phenyl -
2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide (Y203-7762) C18H21ClN2O 316.83 4.315 Chlorophenyl, acetamide chain
N-(4-Ethoxyphenyl)decanamide C18H29NO2 291.43 ~4.2‡ Ethoxyphenyl, decanoyl chain
N,N′-((4-(Diethylamino)phenyl)methylene)bis(decanamide) (Compound 61) C31H55N3O2 502.4 >5§ Bis-decanamide, methylene bridge
(E)-N-[4-(Diethylamino)phenyl]-5-[[(4-(diethylamino)phenyl]imino]methyl]-3-phenylisoxazole-4-carboxamide (Compound 48) C32H35N5O2 529.66 ~3.8¶ Isoxazole-carboxamide, imino group

*Calculated based on molecular formula. †Estimated from analogous compounds (e.g., Y203-7762). ‡Estimated from N-(4-ethoxyphenyl)decanamide’s structure. §Higher logP due to dual decanoyl chains. ¶Lower logP due to polar isoxazole and carboxamide groups.

Key Observations:

Chain Length and Lipophilicity: The decanoyl chain in this compound contributes to higher lipophilicity compared to shorter acyl chains (e.g., acetamide in Y203-7762) . Bis-decanamide derivatives (Compound 61) exhibit even greater logP values (>5), suggesting reduced aqueous solubility .

Chlorophenyl substituents (Y203-7762) introduce electronegative character, enhancing dipole interactions but reducing metabolic stability compared to alkyl chains .

Heterocyclic Modifications :

  • Isoxazole-carboxamide derivatives (Compound 48) demonstrate lower logP (~3.8) due to polar heterocycles, favoring solubility but possibly limiting membrane permeability .

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